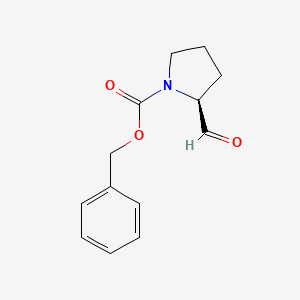

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

Übersicht

Beschreibung

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, or (S)-2-FPB, is an important and versatile synthetic intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is a chiral molecule, meaning that it has two different forms, each with different properties. This makes it useful for the synthesis of chiral molecules and for the production of enantiomerically pure compounds. In addition, (S)-2-FPB is a useful building block for the synthesis of complex structures and can be used to modify existing structures.

Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

Summary of the Application

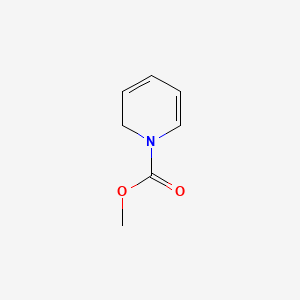

Benzyl esters are used as a reagent for the synthesis of benzyl ethers and esters . This method provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Methods of Application

The process involves the use of 2-benzyloxypyridinium triflate, a neutral organic salt, which releases an electrophilic benzyl species upon warming . The reaction protocols build on recent reports and provide new observations .

Results or Outcomes

The process yields benzyl ethers in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

Application in Tissue Engineering

Summary of the Application

Hyaluronan Benzyl Ester is used as a scaffold for tissue engineering . It is one of the most promising materials for tissue engineering and regenerative medicine .

Methods of Application

The process involves the use of hyaluronan derivative: a benzyl ester of hyaluronan (HYAFF ®). HYAFF ® can be processed to obtain several types of devices such as tubes, membranes, non-woven fabrics, gauzes, and sponges .

Results or Outcomes

All these scaffolds are highly biocompatible. In the human body, they do not elicit any adverse reactions and are resorbed by the host tissues .

Application in Peptide Synthesis

Summary of the Application

Benzyl esters of fatty acids based on vegetable oils were used as alternative rubber processing oil .

Methods of Application

The process involves the use of benzyl esters of fatty acids based on three types of vegetable oils (i.e., coconut, palm, and soybean oils) .

Results or Outcomes

These benzyl esters were used to replace conventional aromatic oil which has been banned by the European community .

Application in Protein Engineering

Summary of the Application

The compound has been used in the field of protein engineering for site-specific modification of proteins .

Methods of Application

The process involves genetically encoding an esterified glutamic acid analogue (BnE) into proteins . This method allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein .

Results or Outcomes

This method has been applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .

Application in Drug Synthesis

Summary of the Application

“N-Cbz-L-prolinal” has been used in the synthesis of L-prolinamide, a key intermediate in drug synthesis .

Methods of Application

The process involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent .

Results or Outcomes

The process yields high L-prolinamide concentrations . For instance, at 145 mM substrate concentration, 80% conversion was achieved .

Application in Organic Synthesis

Summary of the Application

“N-Cbz-L-prolinal” has been used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

Methods of Application

The process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .

Results or Outcomes

Eigenschaften

IUPAC Name |

benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHSGGMNWXBEI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471765 | |

| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

CAS RN |

71461-30-8 | |

| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

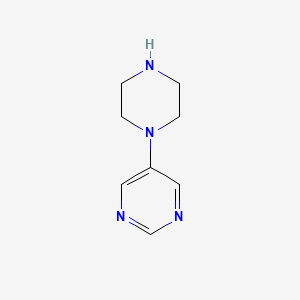

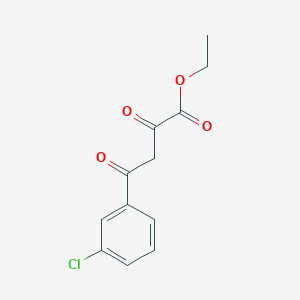

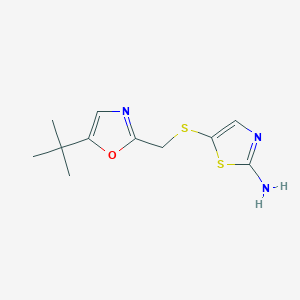

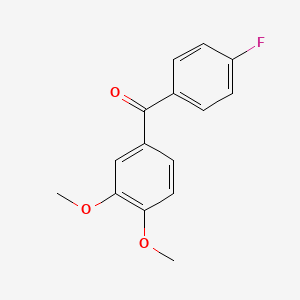

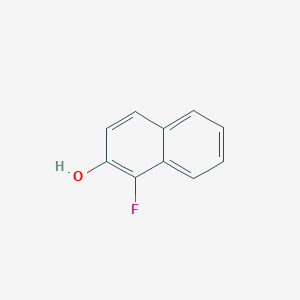

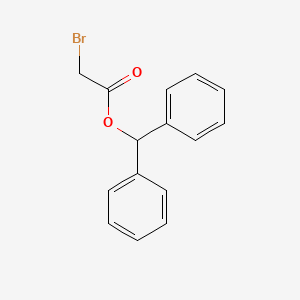

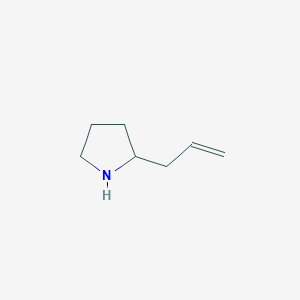

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.